molecular formula C20H20N2O2 B12930248 1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid CAS No. 390815-08-4

1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid

Cat. No.: B12930248
CAS No.: 390815-08-4
M. Wt: 320.4 g/mol
InChI Key: DIHHAPXAXYGMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

1-cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid (molecular formula: $$ \text{C}{20}\text{H}{20}\text{N}{2}\text{O}{2} $$) consists of a benzimidazole core substituted at the 1-position with a cyclohexyl group, at the 2-position with a phenyl ring, and at the 5-position with a carboxylic acid functional group. The IUPAC name reflects this substitution pattern: 1-cyclohexyl-2-phenyl-1H-benzimidazole-5-carboxylic acid .

The benzimidazole scaffold is a bicyclic system comprising fused benzene and imidazole rings. The numbering begins at the nitrogen atom in the imidazole ring adjacent to the benzene moiety, proceeding clockwise. Substituents are assigned positions based on this numbering scheme. The cyclohexyl group at position 1 introduces steric bulk, while the phenyl group at position 2 contributes to aromatic stacking interactions. The carboxylic acid at position 5 enhances solubility and enables hydrogen bonding.

Table 1: Key Structural Features

Feature Description
Molecular formula $$ \text{C}{20}\text{H}{20}\text{N}{2}\text{O}{2} $$
Molecular weight 320.4 g/mol
SMILES notation OC(=O)C1=CC=C2N=C(N(C3CCCCC3)C2=C1)C4=CC=CC=C4

Properties

CAS No.

390815-08-4

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C20H20N2O2/c23-20(24)15-11-12-18-17(13-15)21-19(14-7-3-1-4-8-14)22(18)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2,(H,23,24)

InChI Key

DIHHAPXAXYGMEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis via Ethyl Ester Intermediate and Hydrolysis

A well-documented method involves first synthesizing ethyl 1-cyclohexyl-2-phenyl-1H-benzimidazole-5-carboxylate, followed by hydrolysis to the target acid.

  • Step 1: Formation of Ethyl Ester (Va)
    The ethyl ester is prepared by refluxing the appropriate benzimidazole precursor with ethanol. The product crystallizes as a white powder with a yield of approximately 72.78% and melting point 128-132 °C.
    Characterization by ^1H NMR (400 MHz, DMSO-d6) shows distinct signals corresponding to benzimidazole protons, aromatic protons, ester methylene, and cyclohexyl protons, confirming the structure.

  • Step 2: Hydrolysis to Carboxylic Acid (VIa)
    The ethyl ester is then hydrolyzed under acidic conditions (10% HCl) at 0 °C, leading to precipitation of the carboxylic acid. The product is filtered, washed, and recrystallized from diethyl ether, yielding white crystals with a 71% yield and melting point 270 °C.
    ^1H NMR confirms the presence of the carboxylic acid proton (δ 13-12.5 ppm, D2O exchangeable) and aromatic protons consistent with the benzimidazole framework.

Step Compound Yield (%) Melting Point (°C) Key Characterization Data
1 Ethyl ester (Va) 72.78 128-132 ^1H NMR: δ 8.29 (d), 8.05 (m), 4.32 (q, ester CH2), cyclohexyl signals
2 Carboxylic acid (VIa) 71 270 ^1H NMR: δ 13-12.5 (COOH), aromatic signals

This method is described in detail in a molecular dynamics and synthesis study, highlighting the reproducibility and purity of the product.

One-Pot Synthesis via Condensation of o-Phenylenediamine Derivatives

Alternative synthetic approaches involve one-pot condensation reactions of o-phenylenediamines with aldehydes or carboxylic acid derivatives under oxidative conditions.

  • The reaction proceeds under mild aerobic oxidative conditions using catalytic systems (e.g., metal catalysts and ionic liquids) at moderate temperatures (45-55 °C) in mixed solvents such as acetonitrile/water.
  • Benzyl alcohol derivatives and o-phenylenediamine are reacted sequentially, monitored by TLC, and the product is purified by column chromatography.
  • This method allows for the direct formation of benzimidazole derivatives, including substituted variants, with good yields and operational simplicity.

While this method is more general for benzimidazole synthesis, it can be adapted for the preparation of 1-cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid by selecting appropriate starting materials.

Patent-Described Methods for Benzimidazole Derivatives

Patent literature describes processes for preparing benzimidazole compounds, including this compound, using:

  • Nitrated intermediates converted to esters,
  • Subsequent reaction with ammonia or amines to form the benzimidazole ring,
  • Hydrolysis of esters to free acids or salts.

These methods emphasize "one-pot" procedures using formic acid or other acid catalysts, sometimes under elevated temperature and pressure, to achieve cyclization and substitution efficiently. The processes allow for the preparation of various benzimidazole derivatives with controlled substitution patterns.

Summary Table of Preparation Methods

Method No. Description Key Reagents/Conditions Yield (%) Notes
1 Ethyl ester synthesis + acid hydrolysis Reflux with ethanol; 10% HCl hydrolysis ~70 Well-characterized, reproducible
2 One-pot aerobic oxidative condensation o-Phenylenediamine + benzyl alcohol; catalysts; O2 atmosphere Variable Mild conditions, adaptable to derivatives
3 Patent "one-pot" acid-catalyzed method Formic acid, nitrated intermediates, ammonia or amines Not specified Industrially scalable, versatile

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl and cyclohexyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the benzimidazole ring can produce various hydrogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid has the molecular formula C20H20N2O2C_{20}H_{20}N_{2}O_{2} and a molecular weight of approximately 320.39 g/mol. The compound features a benzimidazole scaffold, which is known for its pharmacological properties, including antiviral and anticancer activities.

Case Study: Antiviral Activity

A study synthesized several derivatives of benzimidazole, including this compound, and evaluated their antiviral properties. One derivative exhibited an effective concentration (EC50) of 1.7 µM against YFV and 4.5 µM against ZIKV, demonstrating promising antiviral potential .

Inhibition of Cancer Cell Proliferation

The benzimidazole scaffold has been extensively studied for its anticancer properties. Research has shown that compounds related to this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with various signaling pathways involved in tumor growth.

Case Study: Anticancer Efficacy

In vitro studies have reported that certain benzimidazole derivatives can significantly reduce the viability of cancer cell lines, suggesting that modifications to the structure of this compound could enhance its anticancer efficacy. For example, specific substitutions on the phenyl ring were found to improve cytotoxic activity against breast cancer cells .

Cosmetic and Dermatological Applications

The compound has also been explored for its potential use in cosmetic formulations due to its properties as a UV filter and antioxidant. Its ability to absorb UV radiation makes it suitable for incorporation into sunscreens and other skin care products.

Data Table: Summary of Biological Activities

Activity TypeTarget Virus/CancerEC50/IC50 ValueReference
AntiviralYellow Fever Virus1.7 µM
AntiviralZika Virus4.5 µM
AnticancerBreast Cancer CellsIC50 < 10 µM

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid and related benzimidazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Notable Properties
This compound (Target) 1-Cyclohexyl, 2-phenyl, 5-COOH ~277.3 Not reported High lipophilicity (cyclohexyl), moderate solubility (carboxylic acid)
2-(4-Hydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid 2-(4-OH-phenyl), 5-COOH ~254.2 Not reported Enhanced hydrophilicity due to phenolic -OH; potential for antioxidant activity
2-(2,3,4-Trihydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid (Compound 15) 2-(2,3,4-triOH-phenyl), 5-COOH ~286.2 80% High polarity; possible metal-chelating properties
2-(2-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 2-(2-OH-phenyl), 5-COOH ~254.2 Not reported Ortho -OH may enable intramolecular hydrogen bonding; structural rigidity
1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid 1-Cyclohexyl, 2-(3-furyl), 5-COOH ~263.3 Not reported Furyl group introduces aromatic heterocycle; improved π-π stacking potential
2-(2-Chloro-phenyl)-1H-benzimidazole-5-carboxylic acid 2-(2-Cl-phenyl), 5-COOH 272.69 Not reported Electron-withdrawing Cl enhances electrophilicity; irritant (Xi hazard)

Structural and Electronic Effects

  • Substituent Position and Polarity : The target compound’s cyclohexyl group increases steric bulk and lipophilicity compared to hydroxy- or chloro-substituted analogs. For instance, 2-(2,3,4-trihydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid exhibits high hydrophilicity due to multiple -OH groups, whereas the chloro-substituted derivative (272.69 g/mol) is more electronegative .
  • Reactivity : The carboxylic acid group in all compounds enables hydrogen bonding, but electron-withdrawing groups (e.g., Cl in ) may acidify the -COOH proton, enhancing reactivity in nucleophilic reactions.

Physicochemical and Hazard Profiles

  • The chloro-substituted analog is classified as an irritant (Xi), likely due to its electrophilic Cl substituent, whereas the target compound’s safety profile remains uncharacterized in the provided evidence .
  • Crystallographic data for 1-cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid (R factor = 0.052) indicates a well-defined structure, suggesting stability in solid-state applications .

Research Implications

The structural diversity of benzimidazole derivatives underscores their adaptability in drug design. For example:

  • Hydroxy-substituted analogs (e.g., ) are candidates for targeting oxidative stress due to phenolic -OH groups.
  • Chloro-substituted derivatives (e.g., ) may serve as intermediates in cross-coupling reactions.

Biological Activity

1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid (CAS No. 390815-08-4) is a compound of significant interest due to its diverse biological activities. It belongs to the benzimidazole class, which is well-known for its therapeutic potential, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Benzimidazole Core : Provides a scaffold for biological activity.
  • Cyclohexyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Phenyl Group : Contributes to the compound's interaction with biological targets.
  • Carboxylic Acid Functionality : Potentially involved in hydrogen bonding and receptor interactions.

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The benzimidazole core can bind to DNA and proteins, potentially disrupting their function. This binding may lead to:

  • Antiviral Activity : Inhibition of viral replication.
  • Anticancer Effects : Induction of apoptosis in cancer cells.

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including this compound. Notable findings include:

  • Activity Against Flaviviruses :
    • The compound has shown promising results against Yellow Fever Virus (YFV) and Zika Virus (ZIKV). One derivative exhibited an EC50 of 1.7 µM against YFV and 4.5 µM against ZIKV, indicating significant antiviral efficacy .
  • Mechanism Insights :
    • Molecular docking studies suggest that the compound interacts with viral polymerases, inhibiting their activity and thus preventing viral replication .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. Research indicates that:

  • The compound can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Data Summary

Biological ActivityTargetEC50 (µM)Reference
Antiviral (YFV)YFV1.7
Antiviral (ZIKV)ZIKV4.5
AnticancerVarious Cancer Cell LinesVaries

Case Study 1: Antiviral Screening

In a study conducted by Mitry et al., several benzimidazole derivatives were synthesized and screened for antiviral activity against YFV and ZIKV. The study found that modifications to the cyclohexyl group significantly enhanced antiviral potency, demonstrating structure-activity relationships (SAR) that could guide future drug development .

Case Study 2: Anticancer Mechanisms

A comprehensive review on benzimidazole derivatives highlighted the mechanisms through which these compounds exert anticancer effects, including their ability to inhibit tubulin polymerization and interfere with microtubule dynamics . This suggests potential for developing new chemotherapeutic agents based on the benzimidazole scaffold.

Q & A

Q. What synthetic routes are recommended for preparing 1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid?

The compound can be synthesized via cyclocondensation of precursors such as substituted phenylhydrazines and cyclohexylcarbonyl derivatives. For example, a related benzimidazole-carboxylic acid derivative was prepared by dissolving intermediates in a CH₂Cl₂–DMSO mixture (9:1), followed by slow evaporation at 273 K to yield crystalline products . Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) is critical for obtaining the carboxylic acid moiety, as demonstrated in analogous pyrazole-carboxylic acid syntheses .

Q. How can purification challenges be addressed for this compound?

Purification via recrystallization using mixed solvents (e.g., DMSO with dichloromethane) is effective, as slow evaporation at low temperatures (e.g., 273 K) promotes high-purity crystal formation . For contaminants with similar polarity, preparative thin-layer chromatography (TLC) or reverse-phase HPLC with acidic mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) may resolve co-eluting impurities .

Q. What spectroscopic techniques are essential for structural confirmation?

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, particularly for verifying the cyclohexyl group conformation (chair vs. boat) and benzimidazole ring planarity. Key metrics include mean C–C bond distances (target: ~1.39 Å for aromatic systems) and hydrogen-bonding networks (e.g., O–H⋯N interactions) . Complement with ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and FTIR (carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How should researchers optimize reaction yields for large-scale synthesis?

Monitor reaction progress via LC-MS to identify intermediates. For cyclocondensation steps, elevated temperatures (80–100°C) in DMF or DMSO improve ring closure efficiency. Catalytic acetic acid (5–10 mol%) enhances imidazole ring formation kinetics . Post-reaction, acidify the mixture to pH 2–3 to precipitate the product, achieving yields >70% .

Q. What stability considerations apply to this compound under aqueous conditions?

The carboxylic acid group increases hydrophilicity but may undergo decarboxylation at pH <2 or >10. Store lyophilized samples at -20°C in inert atmospheres. In solution, use buffered systems (pH 4–6) with antioxidants (e.g., 0.1% BHT) to prevent radical-mediated degradation, as hydroxyl radicals (⋅OH) exhibit high reactivity with aromatic systems .

Advanced Research Questions

Q. How can contradictory crystallographic data for hydrogen-bonding networks be resolved?

Compare intermolecular interactions across polymorphs. For example, SC-XRD data may show divergent O–H⋯N hydrogen-bond lengths (e.g., 2.8–3.2 Å) depending on solvent polarity. Molecular dynamics simulations (e.g., AMBER force field) can model solvent effects on packing motifs . Validate with variable-temperature XRD to assess thermal stability of observed networks .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Use density functional theory (DFT) to calculate partition coefficients (logP) and pKa values. For bioavailability, simulate intestinal permeability via the Caco-2 cell model in silico (e.g., SwissADME). Molecular docking against CYP450 isoforms (e.g., CYP3A4) identifies metabolic hotspots, guiding structural modifications to reduce clearance rates .

Q. How do substituents on the phenyl ring influence biological activity?

Structure-activity relationship (SAR) studies require systematic variation of para-substituents (e.g., -OCH₃, -NO₂) followed by bioassays. For example, methoxy groups enhance COX-2 inhibition by forming π–π interactions with active-site residues, as seen in benzimidazole-based anti-inflammatory agents . Correlate Hammett σ values with IC₅₀ data to quantify electronic effects .

Q. What strategies mitigate aggregation in aqueous solutions during bioassays?

Aggregation can be minimized using co-solvents (e.g., 5% DMSO in PBS) or surfactants (0.01% Tween-80). Dynamic light scattering (DLS) monitors particle size distribution (target: <100 nm). For cellular assays, pre-equilibrate solutions at 37°C for 1 hr to stabilize monomeric species .

Q. How can researchers validate target engagement in vitro?

Employ surface plasmon resonance (SPR) to measure binding affinity (KD) to purified proteins (e.g., kinases). For intracellular targets, use thermal shift assays (TSA) with SYPRO Orange dye, where ligand binding increases protein melting temperature (ΔTm ≥2°C indicates significant interaction) . Confirm specificity via CRISPR-mediated gene knockout followed by dose-response assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.